(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a chiral compound that belongs to the class of isoquinoline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group. This step is usually carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced through various methods, such as oxidation of an aldehyde precursor or hydrolysis of an ester intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed to remove the Boc group.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials.
Mechanism of Action
The mechanism of action of (S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The Boc protecting group can be selectively removed to expose the active amine, which can then participate in further chemical or biological interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid: The enantiomer of the (S)-isomer, with similar chemical properties but different biological activity.
2-Boc-isoquinoline-1-carboxylic acid: Lacks the dihydro moiety, resulting in different reactivity and applications.
3,4-Dihydroisoquinoline derivatives: A broad class of compounds with varying substituents and functional groups.
Uniqueness
(S)-2-Boc-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for selective reactions and applications in the synthesis of chiral molecules and biologically active compounds.
Properties
IUPAC Name |
(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRFKAFNRHBCH-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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